5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3S/c1-12(2,9-3-4-17-7-9)8-16-11-14-5-10(13)6-15-11/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEREXMZSHILNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=N1)Br)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine can be achieved through a multi-step process involving the following key steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Alkylation: The brominated pyrimidine is then subjected to alkylation with 2-methyl-2-thiophen-3-ylpropylamine. This step typically involves the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure cost-effectiveness and high yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyrimidine ring or the thiophene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., m-chloroperoxybenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine or thiophene derivatives.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds similar to 5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine exhibit significant antiviral activity. For instance, certain pyrimidine derivatives have shown effectiveness against viruses such as HIV and Hepatitis C by inhibiting viral replication mechanisms. These compounds target specific viral enzymes, thus preventing the spread of infection within host cells .
Antibacterial Effects
The compound is also being explored for its antibacterial properties. It has been identified as a potential intermediate in the synthesis of Tedizolid, an antibiotic effective against gram-positive pathogens, including strains resistant to other antibiotics. Tedizolid has demonstrated therapeutic efficacy in treating infections like pulmonary tuberculosis .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrimidine core and side chains can significantly influence the compound's potency and selectivity against target enzymes or receptors.
Table 1: SAR Findings of Pyrimidine Derivatives
| Compound Structure | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 5-bromo-N-[...]-amine | Antiviral (HIV) | 0.35 | |
| 5-bromo-N-[...]-amine | Antibacterial (Tedizolid) | N/A | |
| N-Arylpyrimidines | Antifungal | 0.26 |
Therapeutic Potential
The therapeutic applications of this compound extend beyond antiviral and antibacterial effects. Its structural features allow for potential use in treating various conditions:
Cancer Treatment
Some studies have suggested that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis. This highlights the need for further investigation into the anticancer properties of compounds like this compound .
Neurological Disorders
Emerging research indicates that certain pyrimidine derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidin-2-Amine Derivatives
| Compound Name | Substituent at 5-Position | Substituent at 2-Amine Group | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine | Br | 2-Methyl-2-(thiophen-3-yl)propyl | C₁₃H₁₅BrN₄S | 355.25 | N/A |
| 5-(Thiophen-3-yl)pyrimidin-2-amine | H | Thiophen-3-yl | C₈H₇N₃S | 193.23 | |
| 5-Bromo-N-methylpyrimidin-2-amine | Br | Methyl | C₅H₆BrN₃ | 188.03 | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Br | Ethyl-methyl | C₇H₁₀BrN₃ | 232.09 | |
| 5-Bromo-N-(diphenylmethylene)pyrimidin-2-amine | Br | Diphenylmethylene | C₁₇H₁₂BrN₃ | 338.20 |
Key Observations :
- Bromine vs. Hydrogen: Bromination at the 5-position (as in the target compound) enhances molecular weight and polarizability compared to non-halogenated analogs like 5-(thiophen-3-yl)pyrimidin-2-amine. Bromine may also influence electronic effects (e.g., σ-inductive withdrawal) and binding affinity in biological systems .
- Aromatic vs. Aliphatic Groups : Thiophene (in the target compound) provides π-conjugation and sulfur-based interactions, contrasting with diphenylmethylene (aromatic stacking) or methyl (simplicity in solubility) .
Physical Properties:
- Melting Points : While data for the target compound are unavailable, structurally similar derivatives exhibit melting points ranging from 136–149°C (e.g., 5-(hex-1-ynyl)pyrimidin-2-amine: 147–149°C) .
Biofilm Modulation (Hypothetical):
Pyrimidin-2-amine derivatives are reported as biofilm modulators, with substituents critically affecting activity . The thiophene group in the target compound may enhance biofilm disruption via sulfur-mediated interactions, contrasting with furan or naphthyl derivatives .
Biological Activity
5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 2380008-99-9 and a molecular weight of 312.23 g/mol, is characterized by its unique structure which includes a bromine atom and a thiophene moiety. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure
The molecular formula of this compound is C12H14BrN3S. The presence of bromine and thiophene contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN3S |
| Molecular Weight | 312.23 g/mol |
| CAS Number | 2380008-99-9 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activities, particularly against RNA viruses. For instance, derivatives of pyrimidines have been shown to inhibit the activity of viral RNA polymerases, which are critical for viral replication. The IC50 values reported for related compounds range from 0.35 μM to over 100 μM, demonstrating varying degrees of efficacy against viral targets such as the hepatitis C virus (HCV) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing thiophene rings are often associated with antibacterial activity. Preliminary assays have indicated that related pyrimidine derivatives can exhibit significant inhibition against various bacterial strains, making them candidates for further investigation in drug development .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity have shown that while some derivatives possess potent biological activity, they also exhibit varying levels of cytotoxicity towards human cell lines. For example, derivatives with lower cytotoxic profiles are preferred in drug development as they indicate a higher therapeutic index. The selectivity index (SI), which compares the effective dose against the toxic dose, is an essential parameter for evaluating the safety of these compounds .
Case Studies
- Antiviral Efficacy : A study on pyrimidine derivatives demonstrated that certain modifications at the N-position significantly enhanced antiviral activity against HCV NS5B polymerase, with IC50 values dropping below 1 μM for optimized compounds .
- Antimicrobial Screening : A series of thiophene-containing pyrimidines were screened against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial properties .
- Cytotoxicity Assessment : In a cytotoxicity study involving various human cancer cell lines, certain analogs of the compound showed promising results with IC50 values above 10 μM, suggesting selective activity without significant toxicity .
Q & A
Basic: What synthetic routes are recommended for preparing 5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine?
The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting 5-bromo-2-aminopyrimidine with 2-methyl-2-(thiophen-3-yl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at reflux). Monitoring reaction progress via TLC or HPLC is critical to optimize yield and purity. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and detects impurities (e.g., unreacted starting materials). For example, the thiophene protons appear as distinct multiplets in the aromatic region (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 352.03).
- X-ray Crystallography : Resolves stereochemical ambiguities. The pyrimidine ring’s planarity and hydrogen-bonding networks (N–H···N interactions) are key structural features .
Basic: How does the bromine substituent influence reactivity in cross-coupling reactions?
The C–Br bond at the 5-position of pyrimidine is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, substituting Br with aryl/heteroaryl groups via Pd catalysis (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O) enables diversification. Kinetic studies show reaction completion within 12–24 hours at 80–100°C .
Advanced: How can researchers resolve contradictory bioactivity data in receptor binding assays?
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Methodological solutions include:
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to receptors like kinases.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish nonspecific binding .
- Control Experiments : Use known inhibitors (e.g., staurosporine) to validate assay robustness.
Advanced: What experimental designs assess environmental fate and biodegradation?
Adopt OECD guidelines for environmental chemistry:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
- Soil Microcosms : Analyze microbial degradation using ¹⁴C-labeled analogs to track mineralization rates.
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) based on logP and electronic parameters .
Advanced: How do crystallization conditions affect polymorph formation?
Polymorphs arise from solvent polarity and cooling rates. For example:
- Slow Evaporation (Ethanol) : Yields needle-like crystals with monoclinic symmetry (space group P2₁/c).
- Fast Cooling (Acetonitrile) : Produces orthorhombic forms with altered hydrogen-bonding motifs (N–H···Br vs. N–H···S interactions).
Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms .
Advanced: Which computational methods predict binding modes to biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Adjust scoring functions to account for halogen bonding (C–Br···O interactions).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Validate predictions with mutagenesis (e.g., Ala scanning of key residues) .
Advanced: How to design SAR studies comparing analogs with varied substituents?
| Substituent | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|
| Br (5-position) | 12.3 ± 1.2 | 2.8 |
| Cl (5-position) | 45.6 ± 3.1 | 2.5 |
| CF₃ (5-position) | 8.9 ± 0.9 | 3.1 |
| Key trends: |
- Electron-withdrawing groups (Br, CF₃) enhance potency by stabilizing π-π stacking.
- Increased lipophilicity (logP >3) correlates with improved membrane permeability but higher hepatotoxicity risk .
Advanced: What strategies mitigate photodegradation in aqueous solutions?
- Light Exclusion : Store solutions in amber vials under N₂ atmosphere.
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or cyclodextrins to encapsulate the compound.
- Degradation Pathway Analysis : LC-MS/MS identifies major photoproducts (e.g., debrominated derivatives) .
Advanced: How to address low solubility in pharmacokinetic studies?
- Co-solvent Systems : Use PEG-400/water (1:1) or hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility (>5 mg/mL).
- Amorphous Solid Dispersions : Spray-dry with PVP-VA64 to increase bioavailability.
- In Silico Profiling : Predict solubility parameters (Hansen solubility spheres) via COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
